molecular formula C8H6F3NO2 B12333140 3-Methyl-5-(trifluoromethyl)picolinic acid

3-Methyl-5-(trifluoromethyl)picolinic acid

Cat. No.: B12333140
M. Wt: 205.13 g/mol
InChI Key: CIEXYRWKGCYSPN-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a methyl group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the lithiation of a precursor compound followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity .

Biological Activity

3-Methyl-5-(trifluoromethyl)picolinic acid is a substituted picolinic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article summarizes the available data on its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methyl group and a trifluoromethyl group at the 3 and 5 positions, respectively. This structure contributes to its unique chemical properties, influencing its interaction with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Tumor Growth : A derivative of picolinic acid has shown significant cytotoxicity against human non-small cell lung cancer cells (A549) with an IC50 value of approximately 99.93 µM. However, it exhibited no significant activity against MCF-7 breast cancer cells or normal cells, suggesting selective toxicity towards certain cancer cell types .
  • Mechanisms of Action : The compound appears to induce apoptosis through endoplasmic reticulum (ER) stress pathways. This is crucial as ER stress is a recognized mechanism for triggering cell death in cancer cells .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways:

  • Phosphoenolpyruvate Carboxykinase (PEPCK) : This compound has been shown to inhibit PEPCK isoenzymes, which play a vital role in gluconeogenesis and are implicated in various metabolic disorders, including diabetes and cancer . The inhibition patterns observed were comparable to those of well-known inhibitors like 3-mercaptopicolinic acid.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other trifluoromethyl-pyridine derivatives.

Compound NameStructureBiological ActivityIC50 (µM)Mechanism
This compoundstructureSelective anticancer activity99.93 (A549)ER stress-mediated apoptosis
5-(Trifluoromethyl)picolinic acidstructureModerate inhibition of PEPCKN/AEnzyme inhibition
N-Arylpiperazine DerivativesstructureBroad anticancer activityVariousTubulin polymerization inhibition

Case Study: Anticancer Activity in Lung Cancer Cells

In a recent study, the efficacy of this compound was evaluated against A549 lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, attributed to the induction of apoptosis via ER stress pathways. This finding suggests that derivatives of picolinic acid could be promising candidates for further development as anticancer agents.

Research Findings on Enzyme Inhibition

Research examining the effects of various picolinic acid derivatives on PEPCK has revealed that this compound exhibits potent inhibition similar to established inhibitors. The implications of this inhibition extend beyond cancer treatment; targeting PEPCK may also provide therapeutic avenues for metabolic disorders such as diabetes .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(8(9,10)11)3-12-6(4)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

CIEXYRWKGCYSPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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